1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound that has garnered interest in various fields of chemistry due to its unique structure and potential applications. This document synthesizes information from recent research on its synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde and its derivatives has been explored through various methodologies. One approach involves the Vilsmeier reaction, which has been used to synthesize new pyrazole-containing aldehydes. These compounds have been further reacted with primary amines to yield Schiff bases, highlighting the versatility of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in synthetic chemistry (Potapov, Khlebnikov, & Ogorodnikov, 2006).
Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde has been determined through X-ray diffraction methods, revealing its crystal structure and the spatial orientation of its molecular framework. Studies have shown that the aldehydic fragment is nearly coplanar with the adjacent pyrazole ring, indicating specific molecular interactions and stability characteristics (Xu & Shi, 2011).
Chemical Reactions and Properties
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde participates in various chemical reactions, forming different products depending on the reactants involved. For instance, cyclohexylamine reacts with this compound to produce diverse outcomes based on the aryl substituent present, showcasing its reactivity and potential for producing novel compounds (Hernandez et al., 2015).
Physical Properties Analysis
Research has provided insights into the physical properties of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, including its solubility, boiling point, and melting point. These properties are crucial for determining its suitability in various applications, from material science to pharmaceuticals. However, specific studies detailing these physical properties were not found in the current search and would require further investigation.
Chemical Properties Analysis
The chemical properties of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, such as its reactivity with different chemical groups and stability under various conditions, have been explored. The compound exhibits interesting behaviors in reactions, including the formation of Schiff bases when reacted with primary amines. This suggests its potential utility in synthetic chemistry for constructing complex molecules (Potapov, Khlebnikov, & Ogorodnikov, 2006).
Scientific Research Applications
Synthesis of Derivatives
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde has been used in the synthesis of various chemical derivatives. For example, it has been utilized in the Vilsmeier-Haak formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles to produce 4-formyl derivatives, demonstrating its versatility in forming different functional groups (Attaryan et al., 2006). Additionally, it has been employed in the synthesis of 1,4-dihydropyridines, showcasing its role in creating novel compounds with potential applications in various fields (Thakrar et al., 2012).
Formation of New Compounds
Research has demonstrated the formation of new compounds utilizing 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde. This includes its involvement in the synthesis of compounds like 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Attaryan, Antanosyan, & Asratyan, 2008), and the creation of 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione (Asiri & Khan, 2011). These studies highlight the compound's role in advancing synthetic chemistry.
Study of Fragmentation Patterns
In the field of organic chemistry, particularly mass spectrometry, studying the fragmentation of derivatives of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde has provided insights into molecular structures and decomposition pathways. This is evident in the research on the mass spectra of its bis(2-hydroxyethyl) dithioacetals and thioacetals (Klyba et al., 2011).
Development of Novel Pharmaceutical Compounds
This compound has also contributed to the development of novel pharmaceutical compounds, as seen in the synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives (Hote & Lokhande, 2014). Such research expands the possibilities for creating new drugs and therapeutic agents.
Antimicrobial and Biological Activity
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde has been integrated into chitosan Schiff bases to investigate their antimicrobial properties. The synthesized compounds showed varying degrees of biological activity, indicating the potential for medical applications (Hamed et al., 2020).
Safety And Hazards
The compound is classified as an irritant under the GHS classification . It has several hazard statements including H332, H312, H315, H319, H335, and H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
1,3-dimethylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-6(4-9)3-8(2)7-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJREDVLGVEPFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357205 | |
Record name | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
25016-12-0 | |
Record name | 1,3-Dimethyl-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25016-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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